Ivermectin-d2
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Overview
Description
Ivermectin-d2 is a deuterated form of ivermectin, a broad-spectrum antiparasitic agent. Ivermectin itself is derived from avermectins, a class of macrocyclic lactone compounds produced by the soil bacterium Streptomyces avermitilis . This compound is used primarily in research settings to study the pharmacokinetics and metabolism of ivermectin due to the presence of deuterium atoms, which can be traced more easily in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ivermectin-d2 involves the incorporation of deuterium atoms into the ivermectin molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent.
Deuterated Reagents: Using deuterated reagents in the synthesis process to introduce deuterium atoms at specific positions in the molecule.
Industrial Production Methods: Industrial production of this compound follows similar principles as the synthesis of regular ivermectin but with the addition of deuterated reagents. The process typically involves:
Fermentation: Culturing Streptomyces avermitilis to produce avermectins.
Chemical Modification: Converting avermectins to ivermectin through chemical reactions, including hydrogenation and deuteration.
Chemical Reactions Analysis
Types of Reactions: Ivermectin-d2 undergoes various chemical reactions, including:
Oxidation: Ivermectin can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can modify the macrocyclic lactone ring.
Substitution: Deuterium atoms can be introduced through substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Deuterating Agents: Deuterium gas or deuterated solvents like deuterated chloroform.
Major Products: The major products formed from these reactions include various hydroxylated, reduced, and deuterated derivatives of ivermectin .
Scientific Research Applications
Ivermectin-d2 has a wide range of scientific research applications:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of ivermectin in biological systems.
Metabolism Studies: Helps in understanding the metabolic pathways and identifying metabolites of ivermectin.
Drug Development: Assists in the development of new antiparasitic drugs by providing insights into the behavior of ivermectin in the body
Biomedical Research: Used in studies related to parasitic infections, antiviral research, and potential anticancer properties.
Mechanism of Action
Ivermectin-d2, like ivermectin, exerts its effects by binding selectively and with high affinity to glutamate-gated chloride ion channels in invertebrate nerve and muscle cells. This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization, paralysis, and death of the parasite . Additionally, ivermectin has been shown to interact with other molecular targets, including GABA-gated chloride channels .
Comparison with Similar Compounds
Avermectin B1a: The parent compound from which ivermectin is derived.
Milbemycin: Another macrocyclic lactone with similar antiparasitic properties.
Doramectin: A derivative of ivermectin with a similar mechanism of action.
Uniqueness of Ivermectin-d2: this compound is unique due to the presence of deuterium atoms, which provide distinct advantages in research settings. The deuterium atoms make it easier to trace the compound in biological systems, allowing for more precise pharmacokinetic and metabolic studies .
Properties
Molecular Formula |
C48H74O14 |
---|---|
Molecular Weight |
877.1 g/mol |
IUPAC Name |
(1R,3'S,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-3',4'-dideuterio-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28,30-31,33-45,49-50,52H,11,16-18,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1/i17D,18D/t17?,18-,25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+ |
InChI Key |
AZSNMRSAGSSBNP-CTSZMUEMSA-N |
Isomeric SMILES |
[H][C@@]1(C([C@@H]([C@H](O[C@@]12C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)[C@@H](C)CC)C)[2H])[2H] |
Canonical SMILES |
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |
Origin of Product |
United States |
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